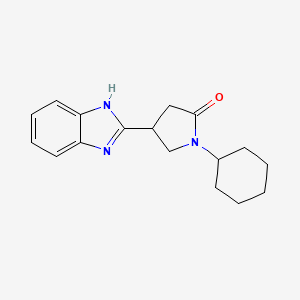
4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one is a heterocyclic compound that features a benzimidazole ring fused to a pyrrolidinone structure with a cyclohexyl substituent. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound’s unique structure makes it a valuable subject for research in various scientific fields.
作用机制
Target of Action
The primary target of 4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one, a benzimidazole derivative, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton .
Mode of Action
The compound binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This disruption of microtubule assembly results in the malsegregation of chromosomes .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the assembly of microtubules, which are involved in various cellular processes such as cell division, intracellular transport, and maintenance of cell shape .
Result of Action
The compound’s action on tubulin proteins and microtubule assembly can lead to cell cycle arrest and apoptosis, or programmed cell death . This makes benzimidazole derivatives potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution within the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one typically involves the condensation of 1,2-phenylenediamine with cyclohexanone under acidic conditions to form the benzimidazole core. This is followed by the cyclization with a suitable reagent to introduce the pyrrolidinone moiety . The reaction conditions often require refluxing in a solvent such as ethanol or acetic acid, with catalysts like polyphosphoric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
化学反应分析
Types of Reactions
4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl benzimidazole derivatives.
科学研究应用
4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
相似化合物的比较
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
1-Cyclohexyl-2-phenylpyrrolidin-2-one: Similar structure but lacks the benzimidazole ring, resulting in different biological activities.
4-(1H-Benzimidazol-2-yl)aniline: Shares the benzimidazole core but has different substituents, leading to varied applications
Uniqueness
4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one is unique due to its combination of the benzimidazole ring with a cyclohexylpyrrolidinone structure. This unique combination enhances its biological activity and makes it a versatile compound for various scientific applications .
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-16-10-12(11-20(16)13-6-2-1-3-7-13)17-18-14-8-4-5-9-15(14)19-17/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEWZXVEEUBBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-{4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide](/img/structure/B2876210.png)
![5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2876211.png)
![N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2876214.png)
![3-methyl-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2876215.png)

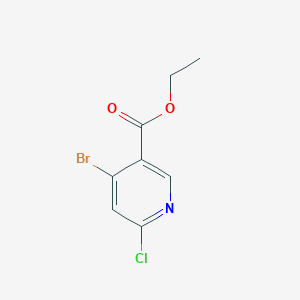
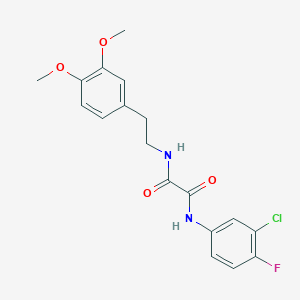
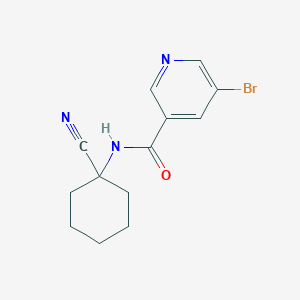
![Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2876226.png)
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2876227.png)

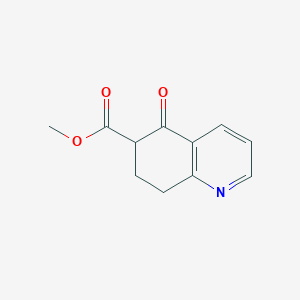
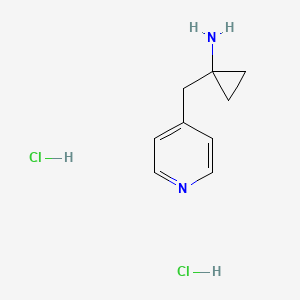
![N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2876232.png)
